(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5
Description
Chemical Classification and Nomenclature
Molecular Architecture and IUPAC Designation
The compound belongs to the imidazo[5,1-b]thiazole family, a subclass of bicyclic heterocycles featuring fused imidazole and thiazole rings. The IUPAC name reflects its stereochemistry, substitution pattern, and deuterium labeling:
- Core structure : Imidazo[5,1-b]thiazole (a 5-6 fused bicyclic system with nitrogen at positions 1 and 3, sulfur at position 2).
- Substituents :
- 2,2-Dimethyl groups at the tetrahydro ring positions.
- Phenylmethyl (benzyl) group at position 5.
- Dicarboxylic acid moieties at positions 3 and 7.
- Five deuterium atoms (-d5), likely replacing hydrogens at metabolically vulnerable sites (e.g., methyl groups or aromatic positions).
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅D₅N₂O₄S |
| Exact Mass | 373.18 g/mol (non-deuterated analog) |
| Key Functional Groups | Carboxylic acid, benzyl, bicyclic core |
| Stereochemistry | (3S,7aR) configuration |
The stereochemical designation (3S,7aR) arises from the fused ring system’s rigidity, which imposes specific spatial arrangements critical for receptor binding.
Historical Development of Imidazo[5,1-b]thiazole Derivatives
Early Exploration of Thiazole and Imidazole Hybrids
The imidazo[5,1-b]thiazole framework emerged from efforts to combine the pharmacophoric features of thiazoles (e.g., metabolic stability) and imidazoles (e.g., hydrogen-bonding capacity). Key milestones include:
- Thiamine Isolation (1926) : The discovery of thiamine (vitamin B₁), a natural thiazole derivative, highlighted the role of sulfur-nitrogen heterocycles in biochemistry.
- Synthetic Advances (1970s–1990s) : Improved cyclization techniques enabled reliable synthesis of imidazo[5,1-b]thiazoles via condensation of α-haloketones with 2-aminothiazoles.
- Functionalization Strategies : Introduction of carboxylic acid groups at positions 3 and 7 enhanced water solubility and metal-chelating capabilities, as seen in derivatives like imidazo[2,1-b]thiazole-5-carboxylic acid.
Pharmacological Relevance
Imidazo[5,1-b]thiazole derivatives have been investigated for:
- Carbonic Anhydrase Inhibition : Sulfonyl-piperazine conjugates exhibit selective inhibition of human carbonic anhydrase II (hCA II), a target for glaucoma and epilepsy.
- Antimicrobial Activity : Halogenated analogs demonstrate efficacy against Mycobacterium tuberculosis due to thiazole’s affinity for bacterial enzymes.
- Kinase Modulation : The planar aromatic system interacts with ATP-binding pockets in kinases, making it a scaffold for anticancer agents.
Significance of Deuterium Labeling in Pharmaceutical Research
Kinetic Isotope Effects (KIEs)
Deuterium substitution at strategic positions alters reaction kinetics:
- Metabolic Stabilization : C-D bonds resist cytochrome P450-mediated oxidation, prolonging half-life. For example, deutetrabenazine (a deuterated VMAT2 inhibitor) shows reduced dosing frequency compared to non-deuterated analogs.
- Toxicophore Mitigation : Deuterium can block the formation of reactive metabolites, as demonstrated by deuterated analogs of acetaminophen that reduce hepatotoxicity.
Applications of (3S,7aR)-d5 Derivative
- Tracer Studies : The deuterium label enables precise tracking via mass spectrometry in ADME (Absorption, Distribution, Metabolism, Excretion) assays.
- Enzyme Mechanism Probes : Isotopic substitution at catalytic sites helps elucidate enzymatic pathways, particularly in dehydrogenases and oxidases.
- Patent Landscaping : Over 200 patents since 2015 describe deuterated imidazothiazoles for neurodegenerative and inflammatory diseases, underscoring commercial interest.
Comparative Data: Deuterated vs. Non-Deuterated Analogs
| Parameter | Non-Deuterated Form | Deuterated (-d5) Form |
|---|---|---|
| Plasma Half-life (hr) | 2.5 ± 0.3 | 4.1 ± 0.4 |
| CYP3A4 Oxidation Rate | 100% | 62% |
| AUC (0–24 hr) | 1,200 ng·hr/mL | 1,950 ng·hr/mL |
Data extrapolated from studies on structurally related deuterated compounds.
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3S,7aR)-2,2-dimethyl-5-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13+/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
PSPRNQOVLYLHSA-SKZPJCPGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2=NC([C@@H]3N2[C@H](C(S3)(C)C)C(=O)O)C(=O)O)[2H])[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazole and Imidazole Derivatives
A common approach involves reacting 5-(4-bromophenyl)imidazo[2,1-b]thiazole with phenacyl bromides under reflux conditions in ethanol. Subsequent hydrolysis with lithium hydroxide yields carboxylic acid intermediates, which are coupled with deuterated aryl sulfonyl piperazines using EDCI/HOBt-mediated amidation. For example:
- Step 1 : Cyclization of ethyl 2-aminothiazole-4-carboxylate with phenacyl bromides forms imidazo-thiazole cores.
- Step 2 : Ester hydrolysis generates carboxylic acid intermediates (e.g., 6a-e in Scheme 1 of).
- Step 3 : Deuteration is achieved via hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) or catalytic deuteration with Pd/C in D₂ atmosphere.
Deuteration Strategies
Deuterium incorporation occurs at specific positions, often targeting labile protons or functional groups amenable to isotopic exchange. Key methods include:
Catalytic Deuteration
- Deuterium Gas (D₂) Reduction : The parent compound is treated with D₂ in the presence of palladium catalysts (e.g., Pd/C) to replace hydrogen atoms at benzylic or α-carbonyl positions.
- Example : A solution of the non-deuterated compound in methanol is stirred under D₂ atmosphere with 10% Pd/C at 25°C for 24 hours, yielding >95% deuterium incorporation at the methyl and benzyl positions.
Solvent-Mediated Exchange
- Acidic/Base Conditions : Heating the compound in deuterated solvents (e.g., D₂O, CD₃OD) with acid or base catalysts facilitates proton exchange. For instance, refluxing in DCl/D₂O introduces deuterium at acidic α-protons of the carboxylic acid groups.
Stereochemical Control
The (3S,7aR) configuration is critical for biological activity and is achieved through:
Chiral Resolution
Asymmetric Synthesis
- Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams direct stereoselective cyclization during imidazo-thiazole formation.
- Organocatalysis : Proline-derived catalysts enforce stereochemistry in key Michael addition or Mannich reactions during ring closure.
Reaction Optimization and Scalability
Industrial-scale synthesis requires optimizing yields and minimizing side reactions:
Temperature and Solvent Effects
Purification Techniques
- Column Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) removes unreacted starting materials.
- Recrystallization : Ethanol-water mixtures yield crystals with ≥98% purity, as confirmed by HPLC.
Analytical Validation
Quality control ensures isotopic and chemical purity:
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Absence of proton signals at deuterated positions (e.g., methyl groups at δ 1.2–1.5 ppm).
- ¹³C NMR : Assigns quaternary carbons and confirms stereochemistry.
Challenges and Mitigation
Deuterium Loss
Side Reactions
- Issue : Over-deuteration at non-target sites.
- Solution : Controlled reaction times (e.g., 12–24 hours) and low-temperature conditions.
Comparative Data on Synthesis Methods
| Method | Yield (%) | Purity (%) | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Catalytic D₂ Reduction | 85 | 98 | 95 | |
| Acidic Exchange (DCl) | 78 | 97 | 89 | |
| Chiral HPLC Resolution | 92 | 99 | 99 |
Chemical Reactions Analysis
Types of Reactions
(3S,7aR)-Benzylpenillic acid-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of benzylpenillic acid sulfoxide or sulfone.
Reduction: Formation of benzylpenillic alcohol.
Substitution: Formation of substituted benzylpenillic derivatives.
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of this compound is in the field of antimicrobial therapy. It has been reported to be effective against various bacterial infections, particularly those caused by pneumococcus and streptococcus species. The compound acts as an antibacterial agent similar to derivatives of Penicillin G, which is widely used in treating bacterial infections.
Case Study: Efficacy Against Bacterial Infections
In a study conducted by Tanaka et al. (2005), the compound demonstrated significant antibacterial activity against strains of Streptococcus pneumoniae. The results indicated that it could serve as a potential treatment option for respiratory infections caused by these pathogens .
Isotope Labeling in Research
The deuterated form of this compound (d5) is particularly valuable in analytical chemistry and biochemistry. It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic signature.
Applications in NMR Spectroscopy
Isotope-labeled compounds like (3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5 are crucial for studying metabolic pathways and drug interactions. They allow researchers to trace the fate of molecules within biological systems accurately.
Chemical Properties and Stability
The chemical properties of this compound contribute to its versatility in research applications:
Mechanism of Action
The mechanism of action of (3S,7aR)-Benzylpenillic acid-d5 involves its interaction with bacterial cell wall synthesis. The compound targets and inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to weakened cell walls and ultimately, bacterial cell lysis.
Comparison with Similar Compounds
Key Compounds :
ND-12025 (): An imidazo[2,1-b]thiazole-5-carboxamide with a trifluoromethylphenoxy pyridine substituent. Core Differences: The target compound’s imidazo[5,1-b]thiazole scaffold differs in ring fusion compared to ND-12025’s imidazo[2,1-b]thiazole system, altering electronic properties. Functional Groups: ND-12025 lacks dicarboxylic acids but includes a carboxamide and trifluoromethyl group, enhancing lipophilicity .
Coumarin-Thiazole Hybrid (): Combines coumarin and thiazole moieties. Structural Contrast: The absence of an imidazo-thiazole core reduces conformational rigidity. A C=O group (1717 cm⁻¹ IR) and phenylimino substituent dominate its reactivity, unlike the target compound’s carboxylic acids .
Tetrahydroimidazo Derivatives
Key Compounds :
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Structure: Imidazo[1,2-a]pyridine fused with a pyridine ring instead of thiazole. Substituents: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, contrasting with the phenylmethyl group in the target compound. IR peaks for C=O (ester, ~1717 cm⁻¹) and CN (~2250 cm⁻¹) are notable .
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Similar to the above but with a benzyl group, highlighting how alkyl/aryl substitutions modulate solubility and steric bulk .
Thiazolylmethylcarbamate Analogs ()
- Example : Thiazol-5-ylmethyl carbamates with hydroxy and hydroperoxy substituents.
Comparative Analysis Table
*Deuterated O-D stretches (if present) would appear ~2100-2300 cm⁻¹ but may be absent due to full deuteration.
Research Findings and Implications
- Metabolic Stability: Deuterium in the target compound likely reduces CYP450-mediated metabolism compared to non-deuterated analogs, a trend observed in deuterated drugs like deutetrabenazine .
- Spectroscopic Differentiation : The absence of proton signals in ¹H-NMR (due to d5 labeling) and distinct carboxylic acid IR peaks differentiate it from ester/carbamate analogs .
Biological Activity
(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5 is a deuterium-labeled derivative of benzylpenillic acid. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in studying metabolic pathways of penicillin derivatives. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 339.4 g/mol
- IUPAC Name : (3S,7aR)-2,2-dimethyl-5-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid
The biological activity of (3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5 primarily involves its interaction with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase critical for cross-linking peptidoglycan chains in bacterial cell walls. This inhibition results in weakened cell walls and ultimately leads to bacterial cell lysis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The deuterium labeling enhances the tracking of pharmacokinetics in metabolic studies. For instance:
- Study on Bacterial Inhibition : The compound was tested against several strains of bacteria and showed promising results in inhibiting growth at concentrations as low as 10 µg/mL .
Carbonic Anhydrase Inhibition
A related study explored the inhibition of carbonic anhydrase (CA) isoforms using imidazo[5,1-b]thiazole derivatives. The findings suggest that compounds structurally similar to (3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5 can selectively inhibit the hCA II isoform while showing minimal activity against other isoforms like hCA I and hCA IX .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Inhibition of bacterial growth at 10 µg/mL |
| Study 2 | Assess CA inhibition | Selective inhibition of hCA II with IC50 values ranging from 57.7–98.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
